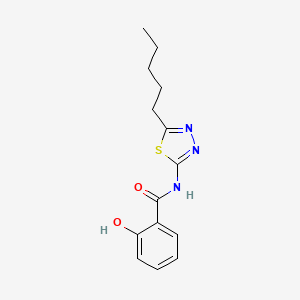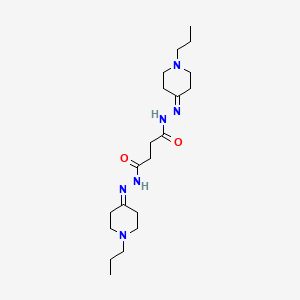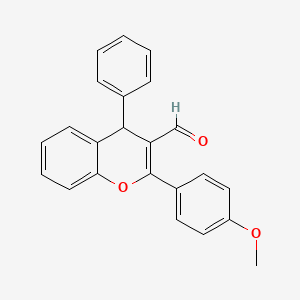
2-(1,3-benzoxazol-2-ylthio)-N-(4-chlorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-benzoxazol-2-ylthio)-N-(4-chlorophenyl)acetamide, also known as BTA-1, is a small molecule compound with potential therapeutic applications. It belongs to the class of benzoxazole derivatives and has been studied extensively for its biological activities. The compound has shown promising results in various scientific research studies, which have led to its potential use in the treatment of several diseases.
作用机制
2-(1,3-benzoxazol-2-ylthio)-N-(4-chlorophenyl)acetamide exerts its biological activities by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting the activity of COX-2, 2-(1,3-benzoxazol-2-ylthio)-N-(4-chlorophenyl)acetamide reduces inflammation and oxidative stress, which are associated with various diseases.
Biochemical and Physiological Effects:
2-(1,3-benzoxazol-2-ylthio)-N-(4-chlorophenyl)acetamide has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. The compound has also been shown to reduce inflammation and oxidative stress. 2-(1,3-benzoxazol-2-ylthio)-N-(4-chlorophenyl)acetamide has been studied for its potential to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
2-(1,3-benzoxazol-2-ylthio)-N-(4-chlorophenyl)acetamide has several advantages for lab experiments. It is a small molecule compound that is easy to synthesize and purify. The compound has been extensively studied for its biological activities, which makes it a useful tool for researchers. However, there are some limitations to using 2-(1,3-benzoxazol-2-ylthio)-N-(4-chlorophenyl)acetamide in lab experiments. The compound has limited solubility in water, which can make it difficult to work with. Additionally, the compound has not been studied extensively in humans, which limits its potential use in clinical settings.
未来方向
There are several future directions for the study of 2-(1,3-benzoxazol-2-ylthio)-N-(4-chlorophenyl)acetamide. One potential direction is the investigation of the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is the investigation of the compound's potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the development of novel derivatives of 2-(1,3-benzoxazol-2-ylthio)-N-(4-chlorophenyl)acetamide with improved solubility and potency is an area of interest for future research.
合成方法
The synthesis of 2-(1,3-benzoxazol-2-ylthio)-N-(4-chlorophenyl)acetamide involves the condensation of 2-aminobenzoic acid with 4-chlorobenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with thiosemicarbazide in the presence of glacial acetic acid to yield 2-(1,3-benzoxazol-2-ylthio)-N-(4-chlorophenyl)acetamide. The synthesis of 2-(1,3-benzoxazol-2-ylthio)-N-(4-chlorophenyl)acetamide is a relatively simple process and can be carried out in a laboratory setting.
科学研究应用
2-(1,3-benzoxazol-2-ylthio)-N-(4-chlorophenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and antitumor properties. The compound has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c16-10-5-7-11(8-6-10)17-14(19)9-21-15-18-12-3-1-2-4-13(12)20-15/h1-8H,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKUVZQRIFAWAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-chlorophenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(5-methyl-3-thienyl)carbonyl]piperidine](/img/structure/B4895602.png)
![2-[2-(2-methylbenzoyl)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B4895613.png)
![2-(4,5-dichloro-1H-imidazol-1-yl)-N-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B4895628.png)

![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B4895649.png)
![ethyl 3-(3-chlorobenzyl)-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-piperidinecarboxylate](/img/structure/B4895653.png)

![methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate](/img/structure/B4895663.png)


![1-[4-(1-methyl-1-phenylethyl)phenoxy]-3-(1-pyrrolidinyl)-2-propanol hydrochloride](/img/structure/B4895675.png)
![3-[3-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4895678.png)
